P505-15, chemically known as 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide, is a novel, highly selective, and orally bioavailable small-molecule inhibitor of spleen tyrosine kinase (SYK). [, , , , ] It has demonstrated significant potential as a research tool for investigating SYK-dependent signaling pathways and their roles in various cellular processes, including immune responses and cancer cell proliferation. [, , , ] P505-15 exhibits at least 80-fold greater affinity for SYK compared to other kinases, making it a highly valuable tool for dissecting the specific contributions of SYK activity in complex biological systems. []
PRT062607 was synthesized by Aptonchem Co. Ltd. and Draconis Pharma, with its chemical structure characterized in various studies. It falls under the classification of protein kinase inhibitors, specifically targeting spleen tyrosine kinase. This compound is notable for its high selectivity, exhibiting an inhibitory concentration (IC50) of approximately 1 nM against spleen tyrosine kinase, which is significantly lower than that for other kinases .
The synthesis of PRT062607 involves several chemical reactions that yield a compound with specific structural characteristics conducive to its function as a kinase inhibitor. The detailed synthesis process includes:
The synthesis protocol emphasizes maintaining the integrity of the compound's functional groups to preserve its inhibitory activity against spleen tyrosine kinase .
The molecular formula for PRT062607 is with a molecular weight of approximately 368.43 g/mol. The structure features:
The three-dimensional conformation of PRT062607 allows for optimal interaction with the active site of spleen tyrosine kinase, facilitating its role as an inhibitor .
PRT062607 primarily functions through competitive inhibition of spleen tyrosine kinase, blocking its phosphorylation activity. Key reactions include:
Technical details from studies indicate that treatment with PRT062607 results in decreased phosphorylation levels of downstream targets associated with B-cell receptor signaling .
The mechanism by which PRT062607 exerts its effects involves several steps:
Data from pharmacokinetic studies demonstrate that PRT062607 achieves peak plasma concentrations within 1-3 hours after administration, which correlates with its pharmacological effects observed in vivo .
PRT062607 exhibits several notable physical and chemical properties:
These properties are critical for formulating PRT062607 into viable pharmaceutical preparations for clinical use .
PRT062607 has several promising applications in scientific research and clinical settings:
PRT062607 (P505-15) binds SYK with high affinity (IC₅₀ = 1–2 nM) due to specific interactions with the kinase’s ATP-binding pocket. The compound features a biplanar structure comprising:
Crystallographic studies reveal that PRT062607 stabilizes SYK in an inactive conformation by preventing phosphorylation of tyrosine residues 525/526 in the activation loop. This specific binding is 80-fold more selective for SYK over its closest homolog ZAP70, attributable to subtle differences in the SYK binding pocket’s depth and hydrophobicity [1] [7].
Table 1: Binding Affinity of PRT062607 Against SYK
Assay System | IC₅₀ Value | Experimental Conditions |
---|---|---|
Purified SYK enzymatic assay | 1–2 nM | ATP concentration = Km |
Ramos B-cell pBLNK inhibition | 178 nM | Anti-IgM stimulated cells |
Whole-blood BCR inhibition | 270 nM | Human ex vivo system |
PRT062607 demonstrates exceptional selectivity for SYK versus other kinases:
Critical off-target interactions include:
Table 2: Kinase Selectivity Profile of PRT062607
Kinase | IC₅₀ (nM) | Fold Selectivity vs. SYK | Functional Relevance |
---|---|---|---|
SYK | 1–2 | 1x | Primary target |
Fgr | 81 | ~81x | Immune regulation |
ZAP70 | >1,805 | >900x | T-cell signaling |
Flt3 | 100–200 | 50–100x | Hematopoietic signaling |
ERG | 8,600 | >4,000x | Cardiac safety marker |
PRT062607 disrupts multiple signaling cascades downstream of SYK activation:
BCR-Proximal Signaling:
PI3K-AKT-mTOR Axis:
NF-κB Pathway:
ERK Pathway:
B-cell Receptor (BCR):
FcεRI (High-Affinity IgE Receptor):
Toll-like Receptor 4 (TLR4) and Integrins:
Synergistic Effects in Disease Models:
Table 3: Functional Inhibition of Immune Receptors by PRT062607
Receptor System | Cell Type | Functional Readout | IC₅₀ |
---|---|---|---|
BCR | Human B-cells | CD69 upregulation | 280 nM |
FcεRI | Human basophils | CD63 expression | 150 nM |
TLR4 | Human macrophages | TNF-α release | 70 nM |
Integrin | Human neutrophils | Superoxide production | 37 nM |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: